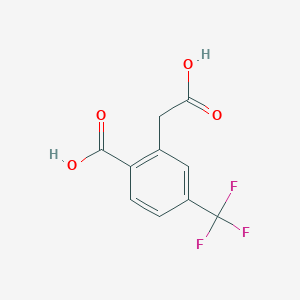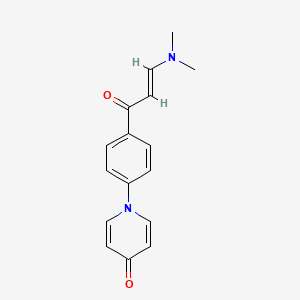
1-(4-(3-(Dimethylamino)acryloyl)phenyl)-4(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-(Dimethylamino)acryloyl)phenyl)-4(1H)-pyridinone, also known as DAPN, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of acryloylphenylpyridinone, and has been used as a substrate for enzyme-catalyzed reactions, as well as a cross-linker in bioconjugation reactions. It has also been used as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. The purpose of
科学的研究の応用
Role of Amine Activators in Acrylic Bone Cements
Amine activators, including tertiary aromatic amines, are crucial for the curing of acrylic resins used in biomedical applications, such as denture resins or acrylic bone cements. These activators impact the kinetics, mechanism, activation energy of the reaction, and influence the curing parameters significantly. Understanding these effects is essential for evaluating new activators and minimizing thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid and its derivatives have gained attention in medicinal research due to their potential as traditional and synthetic antitumor agents. The 3-phenyl acrylic acid functionality provides reactive sites for substitution, addition, and reactions with carboxylic acid, highlighting the compound's utility in synthesizing various cinnamoyl derivatives for anticancer research (De, Baltas, & Bedos-Belval, 2011).
Acryloylfentanyl Research
Although focusing on a different compound, the research on acryloylfentanyl, a synthetic opioid, illustrates the detailed chemical properties, synthetic routes, and analytical methodologies that are common in the study of complex organic compounds. Such research provides insights into the compound's biological properties, including pharmacological studies, and can guide the development of new synthetic methods and analytical techniques for related compounds (Ujváry et al., 2017).
Chemistry and Biochemistry of Acrylamide
Studies on the chemistry, biochemistry, and safety of acrylamide, including its formation in foods and its role in human health, provide a comprehensive understanding of this vinyl compound. Research like this could be analogous to studies on other acryloyl compounds, focusing on their synthesis, properties, and implications for health and industry (Friedman, 2003).
Synthesis and Evaluation of Derivatives
The synthesis and pharmacological evaluation of derivatives, like 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides, demonstrate the process of designing, synthesizing, and assessing compounds for biological activity. This research pathway is crucial for developing new drugs and materials with specific properties (Kumar, Kumar, & Khan, 2020).
特性
IUPAC Name |
1-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17(2)10-9-16(20)13-3-5-14(6-4-13)18-11-7-15(19)8-12-18/h3-12H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSRAEDOBBFUSX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2C=CC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
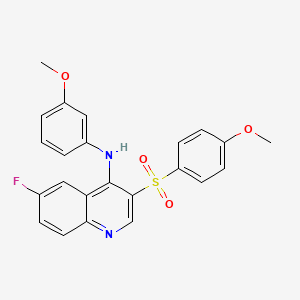
![4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2636760.png)

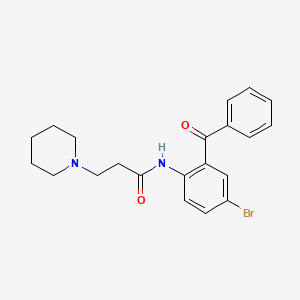
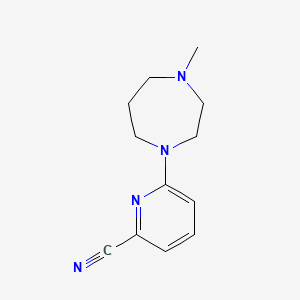
![3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B2636764.png)
![ethyl 6-methyl-4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2636767.png)

![9-((4-(3-methoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2636771.png)

